Mal-PEG2-Propargyl
Description
Mal-PEG2-Propargyl is a heterobifunctional compound comprising three key components:
- Maleimide (Mal): A thiol-reactive group enabling conjugation with cysteine residues in proteins or peptides.
- Polyethylene glycol (PEG2): A two-unit PEG spacer enhancing solubility, reducing steric hindrance, and improving biocompatibility.
- Propargyl: A terminal alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Properties
IUPAC Name |
1-[2-(2-prop-2-ynoxyethoxy)ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-6-15-8-9-16-7-5-12-10(13)3-4-11(12)14/h1,3-4H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZJTBOUIKPBCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG2-Propargyl typically involves the reaction of pyrrole-2,5-dione with 2-(2-prop-2-ynoxyethoxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Mal-PEG2-Propargyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the nature of the substituent being introduced. Common reagents include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced.
Scientific Research Applications
Mal-PEG2-Propargyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Mal-PEG2-Propargyl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Properties :
- Molecular Weight (MW): 223.23 g/mol .
- Purity: ≥95% .
- Applications: Drug conjugates, biomaterials, and bioconjugation due to its dual reactivity (maleimide-thiol and propargyl-azide) .
Comparison with Structurally Similar Compounds
N-Propargyl-Maleimide
- Structure : Lacks the PEG spacer; directly links maleimide to propargyl.
- MW : 130.12 g/mol .
- Key Differences: Absence of PEG reduces solubility and increases steric hindrance during conjugation. Limited to short-range applications due to smaller size.
- Applications : Suitable for small-molecule conjugation but less effective in protein-based systems requiring solubility .
Mal-PEG3-Propargyl
- Structure : Extends PEG chain to three units.
- MW : 267.28 g/mol .
- Key Differences :
- Longer PEG spacer improves solubility and provides greater flexibility in bioconjugates.
- Increased MW may affect pharmacokinetics in drug delivery systems.
- Applications : Preferred for applications requiring enhanced stability and spacing, such as antibody-drug conjugates (ADCs) .
Mal-PEG4-Propargyl
Acrylate-PEG2-Propargyl
- Structure : Replaces maleimide with acrylate, retaining PEG2 and propargyl.
- MW : 154.17 g/mol .
- Key Differences :
- Acrylate reacts with thiols via Michael addition but lacks the rapid kinetics of maleimide-thiol conjugation.
- Lower MW limits utility in large biomolecule conjugation.
- Applications : Polymer chemistry and hydrogel synthesis .
Propargyl-PEG2-Acid
- Structure : Replaces maleimide with a carboxylic acid group.
- MW : 172.2 g/mol .
- Key Differences :
- Carboxylic acid enables conjugation via amidation or esterification, offering orthogonal reactivity to propargyl.
- Lacks thiol-specific targeting, limiting use in protein labeling.
- Applications: Functionalization of surfaces (e.g., nanoparticles) and synthesis of peptide-PEG hybrids .
Comparative Analysis Table
Functional and Application-Based Insights
- Reactivity : Maleimide-containing compounds (e.g., this compound) outperform acrylate or acid derivatives in thiol-specific conjugation speed and efficiency .
- PEG Length : Shorter PEG chains (PEG2) balance solubility and steric effects, while longer chains (PEG3/4) optimize stability in complex biological environments .
- Customization : Services like PEG linker tailoring () allow researchers to adjust properties such as hydrophilicity and spacer length for targeted applications .
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